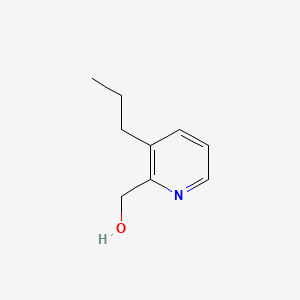

(3-Propylpyridin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Propylpyridin-2-yl)methanol, also known as PPM, is a chemical compound that has been studied extensively for its potential therapeutic applications. PPM is a derivative of pyridine, a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals. In

Scientific Research Applications

Lipid Dynamics in Biological and Synthetic Membranes : Methanol, a common solubilizing agent, significantly influences lipid dynamics in biological and synthetic membranes, as demonstrated in a study using small-angle neutron scattering. This impact is critical in the study of transmembrane proteins/peptides and biomembrane composition (Nguyen et al., 2019).

Catalysis in Chemical Reactions : A dinuclear Zn(II) complex has been shown to catalyze the cleavage and isomerization of 2-hydroxypropyl alkyl phosphates, involving a common cyclic phosphate intermediate, in methanol (Tsang et al., 2009).

Catalytic Applications in Organic Synthesis : A study on the synthesis of 2,3‐Diaryl‐3H‐pyrrolo[2,3‐c]pyridin‐3‐ol derivatives showed that aryl(3-isocyanopyridin-4-yl)methanones reacted with aryl Grignard reagents to form these derivatives, demonstrating an application in organic synthesis (Kobayashi et al., 2011).

Use in Aldol-Type Reactions : In a study, the addition of N-chlorosuccinimide to a solution of propen-2-yl acetate, aldehydes, SnCl2, and methanol caused an aldol-type reaction to produce 4-substituted 4-methoxybutan-2-ones, highlighting a specific chemical synthesis application (Masuyama et al., 1992).

Enantioselective Epoxidation of α,β-Enones : A catalyst derived from (1R,3S,4S)-2-azanorbornyl-3-methanol was used for the enantioselective epoxidation of α,β-enones, showing its potential in asymmetric synthesis (Lu et al., 2008).

Hydrogenation to Methanol : A study on YBa2Cu3O7 catalyst demonstrated its use in the synthesis of methanol from CO2 and H2, elucidating the mechanism of methanol synthesis and the role of catalyst structure (Gao & Au, 2000).

Ligand Exchange Reactions in Organometallic Chemistry : Research on the complex [Et4N]3[W2(CO)6(OMe)3] revealed its ability to undergo ligand substitution with alcohols, including methanol, demonstrating an application in organometallic chemistry (Klausmeyer et al., 2003).

Iridium-Catalyzed C–C Coupling of Methanol and Allenes : A study showed that methanol can be used in direct C–C coupling with allenes using an iridium catalyst, representing a novel approach in fine chemical synthesis (Moran et al., 2011).

properties

IUPAC Name |

(3-propylpyridin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-4-8-5-3-6-10-9(8)7-11/h3,5-6,11H,2,4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSIDXNBLQEUQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=CC=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652229 |

Source

|

| Record name | (3-Propylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Propylpyridin-2-yl)methanol | |

CAS RN |

102438-91-5 |

Source

|

| Record name | (3-Propylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)sulfuric diamide](/img/structure/B560698.png)

![7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B560701.png)